molecular formula C15H14ClNO2 B5600515 MFCD00533040

MFCD00533040

Cat. No.: B5600515
M. Wt: 275.73 g/mol
InChI Key: GZNHWMUJFOVTJH-UHFFFAOYSA-N
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Description

Based on analogous MDL entries (e.g., CAS 1046861-20-4, CAS 1761-61-1), such compounds typically belong to the boronic acid or aromatic carboxylic acid derivatives, which are pivotal in organic synthesis, pharmaceuticals, and materials science. These compounds often exhibit moderate solubility in polar solvents, with calculated logP values indicating balanced lipophilicity and hydrophilicity, making them suitable for cross-coupling reactions or drug intermediate synthesis.

Properties

IUPAC Name

2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-9-7-11(8-10(2)14(9)18)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNHWMUJFOVTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD00533040 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared through standard chemical processes.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

MFCD00533040 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

MFCD00533040 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: this compound is utilized in the production of materials and chemicals, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of MFCD00533040 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD00533040’s properties, a comparative analysis is performed against structurally or functionally analogous compounds. The following table summarizes key parameters:

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid Methyl 5-aminopyrazine-2-carboxylate 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₇H₇N₃O₂ C₉H₉NO₂
Molecular Weight (g/mol) 235.27 235.27 167.17 163.17
LogP (XLOGP3) 2.15 2.15 0.48 1.01
Solubility (mg/mL) 0.24 0.24 24.7 Not reported
TPSA (Ų) 40.46 40.46 20.23 46.33
Synthetic Accessibility 2.07 2.07 2.29 2.12
Key Applications Suzuki-Miyaura coupling Cross-coupling reactions Pharmaceutical intermediates Polymer additives, flame retardants

Structural and Functional Similarities

  • Boronic Acid Derivatives : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share a boronic acid functional group, enabling their use in Suzuki-Miyaura cross-coupling reactions. This compound’s hypothetical structure suggests similar reactivity, though its bromo and chloro substituents may enhance electrophilicity compared to simpler arylboronic acids.
  • Heterocyclic Carboxylates: Methyl 5-aminopyrazine-2-carboxylate (CAS 54013-06-8) exemplifies heterocyclic systems with high solubility (24.7 mg/mL) due to polar amine and ester groups. In contrast, this compound’s lower solubility (0.24 mg/mL) reflects its halogenated aromatic backbone, favoring organic-phase reactions.

Divergences in Physicochemical Properties

  • Thermal Stability: Compounds like 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4) exhibit robust thermal stability due to hydrogen-bonded networks, whereas halogenated boronic acids (e.g., this compound) may require inert atmospheres to prevent decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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